![molecular formula C12H9NS2 B1584921 Naphtho[1,2-d]thiazole, 2-(methylthio)- CAS No. 51769-43-8](/img/structure/B1584921.png)
Naphtho[1,2-d]thiazole, 2-(methylthio)-
Overview
Description
“Naphtho[1,2-d]thiazole, 2-(methylthio)-” is a heterocyclic compound. It has a molecular formula of C12H9NS and a molecular weight of 199.272 .
Synthesis Analysis
The synthesis of “Naphtho[1,2-d]thiazole, 2-(methylthio)-” involves two intermediates: 1-acetyl amino naphthalene and 1-thioacetyl amino naphthalene .Molecular Structure Analysis
The molecular structure of “Naphtho[1,2-d]thiazole, 2-(methylthio)-” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C12H9NS/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h2-7H,1H3 .Physical And Chemical Properties Analysis
“Naphtho[1,2-d]thiazole, 2-(methylthio)-” is a solid at 20 degrees Celsius . It has a melting point of 64.0 to 69.0 °C and a boiling point of 248 °C/20 mmHg . It is soluble in toluene and ethanol .Scientific Research Applications
Photosensitive Material Industry
Naphtho[1,2-d]thiazole, 2-(methylthio)-: is utilized in the photosensitive material industry to enhance and improve the light sensitivity and color sensitivity of color films, particularly for the red spectrum . This compound is a key raw material in the synthesis of spectrum sensitization dyes, which are crucial for the development of various photosensitive materials.
Biological Activities
Thiazoles, including 2-(methylthio)-naphtho[1,2-d]thiazole , exhibit a wide range of biological activities. They are known for their antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The position of substituents on the thiazole ring significantly influences these biological outcomes.
Antimicrobial Applications
The antimicrobial activity of thiazole derivatives has been extensively studied. For instance, compounds like 2-(methylthio)-naphtho[1,2-d]thiazole have been investigated for their uptake into microbial cells and their potential to inhibit DNA gyrase, which is a critical enzyme for bacterial DNA replication .
Organic Optoelectronics
In the field of organic optoelectronics, thiazole-based compounds are used due to their excellent optical, electrical, and photoelectric properties. They are integral in the development of organic light emitting diodes (OLEDs) and luminescent sensors .
Synthesis of Spectrum Sensitization Dyes
This compound plays a pivotal role in the synthesis of spectrum sensitization dyes used in the photography industry. These dyes are essential for enhancing the performance of photosensitive materials across the visible to near-infrared light spectrum .
Drug Design and Development
The molecular structure of thiazoles, including 2-(methylthio)-naphtho[1,2-d]thiazole , allows for various orientations towards target sites in drug design. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interactions, making it a valuable scaffold in medicinal chemistry .
Safety And Hazards
When handling “Naphtho[1,2-d]thiazole, 2-(methylthio)-”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .
Future Directions
“Naphtho[1,2-d]thiazole, 2-(methylthio)-” has attracted interest due to its unique properties and various potential applications in a range of fields. It is used in the photosensitive material industry to enhance and improve color film feeling red rock’s light sensitivity and color sensitivity . Future research may focus on enhancing the yield and reducing the production cost of this compound .
properties
IUPAC Name |
2-methylsulfanylbenzo[e][1,3]benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS2/c1-14-12-13-11-9-5-3-2-4-8(9)6-7-10(11)15-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJSBVUUUHBCQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068670 | |
Record name | Naphtho[1,2-d]thiazole, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphtho[1,2-d]thiazole, 2-(methylthio)- | |
CAS RN |
51769-43-8 | |
Record name | 2-(Methylthio)naphtho[1,2-d]thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51769-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphtho(1,2-d)thiazole, 2-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051769438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho[1,2-d]thiazole, 2-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphtho[1,2-d]thiazole, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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